molecular formula C24H16ClIN2O3 B12476760 5-(4-chlorophenyl)-N-(4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

5-(4-chlorophenyl)-N-(4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B12476760
M. Wt: 542.7 g/mol
InChI Key: MLAOEPWTEVJNNY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a chlorophenyl group and an iodinated benzamido group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylic acid, which undergoes chlorination to introduce the chlorophenyl group. The iodinated benzamido group is then attached through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying protein-ligand interactions due to its amide and halogen functionalities.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s amide bond and halogen atoms allow it to form hydrogen bonds and halogen bonds with proteins or other biomolecules, potentially affecting their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-furoic acid: Similar furan ring structure but lacks the iodinated benzamido group.

    2-(4-Chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate: Contains a chlorophenyl group but has a different core structure.

    2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: Features chlorophenyl groups but in a biimidazole framework.

Uniqueness

5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide is unique due to its combination of a furan ring, chlorophenyl group, and iodinated benzamido group. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C24H16ClIN2O3

Molecular Weight

542.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[4-[(4-iodobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H16ClIN2O3/c25-17-5-1-15(2-6-17)21-13-14-22(31-21)24(30)28-20-11-9-19(10-12-20)27-23(29)16-3-7-18(26)8-4-16/h1-14H,(H,27,29)(H,28,30)

InChI Key

MLAOEPWTEVJNNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I)Cl

Origin of Product

United States

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